molecular formula C18H17NO4 B3093200 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid CAS No. 1240579-06-9

1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B3093200
CAS No.: 1240579-06-9
M. Wt: 311.3 g/mol
InChI Key: AHIAESRMRLXSOA-UHFFFAOYSA-N
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Description

1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS 1240579-06-9) is a high-purity indole derivative supplied with a minimum purity of 98% . It has a molecular formula of C18H17NO4 and a molecular weight of 311.33 g/mol . This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel molecules for anticancer research. Indole derivatives are extensively investigated for their distinctive anti-cancer mechanisms, which are associated with various molecular targets . Recent scientific studies highlight that structurally similar benzyl-indole compounds demonstrate moderate to high cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers . Some derivatives have been shown to significantly increase the prevalence of apoptotic cell populations, indicating that this class of compounds possesses promising apoptosis-inducing capabilities . The presence of the carboxylic acid functional group at the 2-position of the indole ring is often a critical structural feature for biological activity, as it can mimic acidic moieties in natural ligands and contribute to receptor binding . Researchers can utilize this chemical as a key precursor for developing new anti-proliferative agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. References 1. 001chemical.com: Product Information for CAS 1240579-06-9 2. A Facile Synthesis and Molecular Characterization...: Int. J. Mol. Sci. 2023 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid...: ACS Med. Chem. Lett. 2016

Properties

IUPAC Name

1-benzyl-4,5-dimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-16-9-8-14-13(17(16)23-2)10-15(18(20)21)19(14)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIAESRMRLXSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N(C(=C2)C(=O)O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191548
Record name 4,5-Dimethoxy-1-(phenylmethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240579-06-9
Record name 4,5-Dimethoxy-1-(phenylmethyl)-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240579-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxy-1-(phenylmethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ringThe carboxylic acid group is often introduced through carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid has several applications across different fields:

Chemistry

  • Building Block for Synthesis : It serves as a crucial intermediate for synthesizing more complex indole derivatives, facilitating the development of novel compounds with enhanced properties.

Biology

  • Biological Activities : The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various pathogens and cancer cell lines, indicating its potential as a therapeutic agent.

Medicine

  • Therapeutic Effects : Investigated for its role in drug development, particularly in targeting specific enzymes and receptors involved in disease processes. For instance, it has demonstrated inhibition of HIV-1 integrase, which is essential for viral replication.

Industry

  • Industrial Applications : Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Target Interactions

Indole derivatives like this compound have been shown to bind with high affinity to multiple receptors. Notably, it inhibits HIV-1 integrase with significant binding affinity, evidenced by IC50 values indicating effective inhibition.

Cellular Effects

The compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. For example:

  • It affects the MAPK/ERK signaling pathway crucial for cell proliferation and differentiation.
  • Alters gene expression related to apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules:

  • Acts as an inhibitor or activator of certain enzymes.
  • Influences gene expression by interacting with transcription factors or epigenetic modifiers.

The following table summarizes key biological activities of this compound based on various studies:

StudyTargetIC50 (μM)Effect
HIV-1 IntegraseIntegrase32.37Inhibits viral integration
Integrase Strand TransferEnhanced Inhibitory3.11Increased inhibitory activity
Cytochrome P450VariableVariableAlters metabolic pathways

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antiviral Activity : Research indicated that this compound significantly inhibits HIV replication in vitro by targeting integrase .
  • Anticancer Properties : A study focused on its effects on cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation through modulation of specific signaling pathways .
  • Metabolic Pathway Alteration : Investigations into its interaction with cytochrome P450 enzymes revealed that it alters drug metabolism profiles, which could have implications for drug interactions in clinical settings .

Mechanism of Action

The mechanism of action of 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole nucleus can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The methoxy and carboxylic acid groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight Key Features
1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid 1-Benzyl, 4,5-dimethoxy, 2-COOH Not reported ~327.34 High lipophilicity; material science applications
5-Benzyloxy-1H-indole-2-carboxylic acid (Compound 15) 5-Benzyloxy, 2-COOH 193–195 ~283.29 High synthetic yield (98%)
Indole-5-carboxylic acid 5-COOH 208–210 161.15 Lower cost; commercial availability
Indole-6-carboxylic acid 6-COOH 256–259 161.15 High thermal stability
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH Not reported 209.63 Chlorine enhances reactivity
4,5-Dimethoxy-1H-indole-2-carboxylic acid (Parent compound) 4,5-Dimethoxy, 2-COOH Not reported 237.22 Lower cost; used in polymer synthesis

Key Observations :

  • The benzyl group in the target compound increases molecular weight and likely reduces crystallinity compared to unsubstituted indole carboxylic acids (e.g., Indole-5-carboxylic acid) .
  • Methoxy groups at positions 4 and 5 may lower melting points relative to Indole-6-carboxylic acid (256–259°C) due to steric hindrance .
  • The absence of chlorine in the target compound distinguishes it from 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which may exhibit distinct reactivity in substitution reactions .

Functional and Application-Based Comparisons

  • Pharmaceutical Potential: The benzyl group in the target compound may improve blood-brain barrier penetration compared to Indole-5-carboxylic acid, which lacks lipophilic substituents .
  • Material Science : The dimethoxy groups in the target compound enhance electron-donating capacity, making it superior to 7-Chloro-3-methyl-1H-indole-2-carboxylic acid for conductive polymer applications .
  • Agrochemicals : The methoxy substituents enable hydrogen bonding with biological targets, a feature absent in Indole-2-carboxylic acid ethyl ester, which is hydrolytically unstable .

Biological Activity

1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound features a benzyl group attached to the nitrogen atom of the indole ring, with methoxy groups at the 4 and 5 positions and a carboxylic acid group at the 2 position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacology and medicinal chemistry .

Target Interactions

Indole derivatives like this compound have been shown to bind with high affinity to multiple receptors. Notably, this compound has demonstrated the ability to inhibit HIV-1 integrase, an enzyme crucial for viral replication . The binding affinity of this compound to integrase was found to be significant, with IC50 values indicating effective inhibition .

Biochemical Pathways

This compound influences several biochemical pathways by modulating enzyme activity and gene expression. For example, it interacts with cytochrome P450 enzymes, which play a vital role in drug metabolism. The compound's interaction typically involves binding to the active site of these enzymes, potentially inhibiting their function . Additionally, it affects signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation .

Biological Activity Evaluation

Table 1: Biological Activity of this compound

Study Target IC50 (μM) Effect
HIV-1 Integrase32.37Inhibits viral integration
Integrase Strand Transfer3.11Enhanced inhibitory activity
Cytochrome P450VariableAlters metabolic pathways

Study on HIV-1 Integrase Inhibition

In a study evaluating the effectiveness of indole derivatives as integrase inhibitors, this compound showed promising results. The compound inhibited the strand transfer activity of integrase with an IC50 value of 32.37 μM. Further optimizations led to derivatives that improved this activity significantly, suggesting that structural modifications can enhance efficacy against HIV .

Toxicity Assessment in Animal Models

Research has also assessed the dosage effects of this compound in animal models. At lower doses, it exhibited therapeutic benefits; however, higher doses resulted in hepatotoxicity and nephrotoxicity. Such findings underline the importance of dosage optimization in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-indole-2-carboxylic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with thiazolone derivatives in acetic acid and sodium acetate for 3–5 hours yields analogous structures . Key steps include recrystallization from DMF/acetic acid mixtures to purify the product.

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Structural confirmation typically involves NMR (¹H/¹³C), FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and mass spectrometry. Melting point analysis (e.g., mp 208–210°C for indole-5-carboxylic acid derivatives ) provides additional validation. Purity is assessed via HPLC with UV detection .

Q. What solvent systems are effective for recrystallizing indole-2-carboxylic acid derivatives?

  • Methodological Answer : Polar aprotic solvents like DMF mixed with acetic acid are commonly used for recrystallization due to the compound’s limited solubility in non-polar solvents. For example, reports using DMF/acetic acid (1:1) to isolate crystalline products .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., 4,5-dimethoxy) influence the reactivity of indole-2-carboxylic acid in cross-coupling reactions?

  • Methodological Answer : Methoxy groups enhance electron density at the indole ring, directing electrophilic substitution to positions 3 and 5. This can be exploited in Suzuki-Miyaura couplings by pre-functionalizing the indole core with halogens (e.g., bromine at C-3). Comparative studies with non-substituted analogs (e.g., indole-2-carboxylic acid ) are critical to assess substituent effects .

Q. What strategies optimize yield in multicomponent reactions involving indole-2-carboxylic acid scaffolds?

  • Methodological Answer : highlights the use of Meldrum’s acid and aldehydes under reflux in acetonitrile for imidazole functionalization. Adapting this to indole systems requires adjusting stoichiometry (1.1:1 aldehyde:indole ratio) and catalyst-free conditions to avoid side reactions. Yields can be improved by slow addition of reagents and inert atmosphere .

Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Methodological Answer : Discrepancies often arise from residual solvents or polymorphism. Use deuterated DMSO for NMR to detect trace solvents. For polymorphs, variable-temperature XRD or DSC can identify crystalline forms. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 2
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1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

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